Oxazol-5-ylmethanamine hydrochloride

Aqueous solubility Salt form comparison Formulation development

Oxazol-5-ylmethanamine hydrochloride (CAS 1196156-45-2) is a heterocyclic primary amine supplied as the hydrochloride salt (C₄H₇ClN₂O, MW 134.56 g/mol). The compound features a 1,3-oxazole core with a methanamine substituent at the 5-position, distinguishing it from 2- and 4-substituted positional isomers in both reactivity and pharmacophoric potential.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
CAS No. 1196156-45-2
Cat. No. B1388535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazol-5-ylmethanamine hydrochloride
CAS1196156-45-2
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)CN.Cl
InChIInChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H
InChIKeyGWGCSOXRJFLPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazol-5-ylmethanamine Hydrochloride (CAS 1196156-45-2): A 5-Aminomethyl Oxazole Building Block for PDE4-Targeted and Heterocyclic Chemistry Programs


Oxazol-5-ylmethanamine hydrochloride (CAS 1196156-45-2) is a heterocyclic primary amine supplied as the hydrochloride salt (C₄H₇ClN₂O, MW 134.56 g/mol) . The compound features a 1,3-oxazole core with a methanamine substituent at the 5-position, distinguishing it from 2- and 4-substituted positional isomers in both reactivity and pharmacophoric potential [1]. Structurally, it serves as the salt form of the 5-(aminomethyl)oxazole free base (CAS 847644-09-1) and is commercially available at standard purities of 97–98% from multiple suppliers .

Why Oxazol-5-ylmethanamine Hydrochloride Cannot Be Interchanged with Oxazole Positional Isomers or the Free Base Without Risk


The 5-substitution pattern on the oxazole ring is not a minor positional variation; it defines a specific pharmacophoric motif that has been validated in PDE4 inhibitor drug discovery programs, where the 4-carboxamide/5-aminomethyl oxazole core is the minimal pharmacophore for picomolar enzymatic inhibition, while alternative substitution patterns at the 2- or 4-position do not recapitulate this activity [1]. Additionally, the hydrochloride salt form provides measured aqueous solubility of 10.9 mg/mL (ESOL-predicted), a parameter that differs substantially from both the free base and the isoxazole analog, directly impacting formulation and assay reproducibility .

Oxazol-5-ylmethanamine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Isoxazole Analog and Free Base

The hydrochloride salt of oxazol-5-ylmethanamine exhibits an ESOL-predicted aqueous solubility of 10.9 mg/mL (0.0813 mol/L), classified as 'Very soluble' on the Log S scale . By comparison, the isoxazol-5-ylmethanamine hydrochloride analog (CAS 440099-32-1), which features an isoxazole ring with adjacent N and O atoms, provides a lower predicted solubility of 10.5 mg/mL (0.0779 mol/L) under the same computational model . This represents a ~4% improvement in mg/mL solubility for the oxazole variant. The free base form (CAS 847644-09-1) lacks the hydrochloride counterion and is expected to have markedly lower aqueous solubility based on general amine salt/free base physicochemical principles .

Aqueous solubility Salt form comparison Formulation development

Validated PDE4 Pharmacophore: The 5-Aminomethyl Oxazole Core Is Essential for Picomolar Inhibitory Activity

Structure-activity relationship (SAR) studies published by Merck Research Laboratories established that the oxazole core bearing 4-carboxamide and 5-aminomethyl groups constitutes a novel PDE4 inhibitory pharmacophore, with optimized quinolyl oxazole analogs achieving picomolar potency against PDE4 [1] [2]. The 5-aminomethyl substituent is specifically required for high-affinity binding; positional isomers with the aminomethyl group at the 2- or 4-position of the oxazole ring were not identified as part of this pharmacophore, indicating that the 5-position is uniquely productive for this validated therapeutic target class [1]. Selectivity profiles and in vivo biological activity are reported in the primary publication [1].

PDE4 inhibition Pharmacophore validation SAR

Commercial Purity Benchmark: 98% Standard Purity Exceeds That of the Direct Isoxazole Analog (95%)

Oxazol-5-ylmethanamine hydrochloride is routinely supplied at 98% standard purity by major vendors, with batch-specific QC documentation including NMR, HPLC, and GC available . The isoxazol-5-ylmethanamine hydrochloride analog (CAS 440099-32-1) is typically supplied at a lower standard purity of 95% . The 3-percentage-point purity differential translates to a lower maximum impurity burden (≤2% vs. ≤5%), which can be critical for sensitive catalytic reactions, biological assays requiring defined stoichiometry, and patent-enabling composition-of-matter filings where impurity profiles are scrutinized.

Purity specification Quality control Procurement benchmark

Predicted Lipophilicity (Consensus Log P = 0.08) Enables Favorable Drug-Like Property Space Compared to More Lipophilic Analogs

The consensus Log Pₒ/_w of oxazol-5-ylmethanamine hydrochloride is predicted to be 0.08 (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) , placing it within the optimal lipophilicity range (Log P 0–3) associated with favorable oral absorption and low promiscuity risk. By comparison, the oxazol-2-ylmethanamine hydrochloride positional isomer has distinct Log D values (Log D₇.₄ not directly reported at identical computational pipeline but structurally expected to differ owing to electronic redistribution in the oxazole ring), and the (2-methyloxazol-5-yl)methanamine hydrochloride analog (CAS 1222084-56-1) bears an additional methyl group that increases molecular weight (148.59 vs. 134.56 g/mol) and lipophilicity, potentially altering permeability and metabolic stability profiles .

Lipophilicity Drug-likeness Physicochemical profiling

Storage Stability Under Inert Atmosphere at 2–8°C Matches or Exceeds Comparator Requirements

Oxazol-5-ylmethanamine hydrochloride is specified for storage under inert atmosphere at 2–8°C by multiple suppliers, with some also reporting acceptable storage at room temperature in dry conditions . In comparison, the oxazol-2-ylmethanamine hydrochloride analog is recommended for storage at -20°C , which imposes more stringent cold-chain logistics and higher long-term storage costs. The oxazol-4-ylmethanamine hydrochloride analog (CAS 1072806-60-0) requires 2–8°C storage with a defined 1-month stability window at -20°C once opened . The less demanding storage requirement for the 5-substituted oxazole hydrochloride represents a practical advantage for laboratories with standard refrigeration capabilities.

Storage stability Long-term storage Inventory management

Optimal Research and Procurement Scenarios for Oxazol-5-ylmethanamine Hydrochloride (CAS 1196156-45-2)


PDE4 Inhibitor Lead Optimization and SAR Expansion

When building upon the published oxazole-based PDE4 inhibitor pharmacophore , oxazol-5-ylmethanamine hydrochloride provides the precise 5-aminomethyl substitution required for high-affinity PDE4 binding. The 98% commercial purity ensures that amide coupling reactions with diverse carboxylic acid partners proceed with predictable stoichiometry, minimizing purification challenges during SAR library synthesis.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of only 134.56 Da and a consensus Log P of 0.08 , this compound meets stringent fragment-likeness criteria (MW < 300, Log P ≤ 3). Its favorable solubility profile (10.9 mg/mL) enables high-concentration screening in biochemical and biophysical assays (SPR, NMR, DSF) without DMSO-related artifacts, unlike more lipophilic analogs that require higher organic co-solvent concentrations.

Solution-Phase Parallel Synthesis Requiring High Aqueous Solubility

For laboratories conducting amide bond formation, reductive amination, or multi-component reactions (Ugi, Petasis, Mannich) , the 'Very soluble' aqueous solubility classification permits reactions in aqueous or mixed aqueous-organic solvent systems. This capability directly reduces reliance on anhydrous organic solvents and simplifies workup procedures compared to less soluble positional isomers or free base forms.

Procurement for QC-Sensitive Pharmaceutical Intermediate Manufacturing

In GMP-adjacent or patent-enabling synthetic campaigns, the availability of batch-specific QC documentation (NMR, HPLC, GC) at 98% purity provides the traceability and impurity control required for regulatory documentation. The 3-percentage-point purity advantage over the isoxazole analog (95%) reduces the risk of impurity carry-through to downstream intermediates and APIs .

Technical Documentation Hub

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